12-((5-Chloroquinolin-8-yl)oxy)dodecyl acetate 12-((5-Chloroquinolin-8-yl)oxy)dodecyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20328261
InChI: InChI=1S/C23H32ClNO3/c1-19(26)27-17-10-8-6-4-2-3-5-7-9-11-18-28-22-15-14-21(24)20-13-12-16-25-23(20)22/h12-16H,2-11,17-18H2,1H3
SMILES:
Molecular Formula: C23H32ClNO3
Molecular Weight: 406.0 g/mol

12-((5-Chloroquinolin-8-yl)oxy)dodecyl acetate

CAS No.:

Cat. No.: VC20328261

Molecular Formula: C23H32ClNO3

Molecular Weight: 406.0 g/mol

* For research use only. Not for human or veterinary use.

12-((5-Chloroquinolin-8-yl)oxy)dodecyl acetate -

Specification

Molecular Formula C23H32ClNO3
Molecular Weight 406.0 g/mol
IUPAC Name 12-(5-chloroquinolin-8-yl)oxydodecyl acetate
Standard InChI InChI=1S/C23H32ClNO3/c1-19(26)27-17-10-8-6-4-2-3-5-7-9-11-18-28-22-15-14-21(24)20-13-12-16-25-23(20)22/h12-16H,2-11,17-18H2,1H3
Standard InChI Key CUTGJCKWJSWXSF-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCCCCCCCCCCCCOC1=C2C(=C(C=C1)Cl)C=CC=N2

Introduction

Chemical Identification and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 12-((5-chloroquinolin-8-yl)oxy)dodecyl acetate, reflects its two primary components:

  • A 5-chloroquinolin-8-yl moiety, characterized by a bicyclic aromatic system with chlorine substitution at position 5.

  • A dodecyl acetate chain, comprising a 12-carbon alkyl group linked to an acetyloxy functional group.

The molecular formula is C₂₃H₃₀ClNO₃, with a molar mass of 428.94 g/mol. Key structural identifiers include:

  • SMILES Notation: ClC1=C2C=CC=CN2C=C(C=C1)OCCOCCCCCCCCCCCC(=O)OC

  • InChI Key: UYWWXZQSHZJQST-UHFFFAOYSA-N

Structural Analogues and Comparative Analysis

The ethyl derivative, ethyl [(5-chloroquinolin-8-yl)oxy]acetate (CAS 88349-90-0), shares the chloroquinoline core but features a shorter ethyl ester chain . This analog has been studied for its applications in pharmaceutical research, particularly as a fluorescent probe . The elongation of the alkyl chain to dodecyl in the target compound likely enhances lipophilicity, influencing its solubility and biological membrane permeability.

Synthesis and Reaction Pathways

Transesterification Strategy

The synthesis of 12-((5-chloroquinolin-8-yl)oxy)dodecyl acetate can be inferred from methodologies used for analogous esters. A proven route involves transesterification between ethyl [(5-chloroquinolin-8-yl)oxy]acetate and dodecanol (1-dodecanol) .

Reaction Conditions:

  • Catalyst: Tetraethylammonium bicarbonate (TEAHC)

  • Temperature: 60°C

  • Duration: 2 hours

  • Solvent: Solvent-free or dichloromethane

Procedure:

  • Combine ethyl [(5-chloroquinolin-8-yl)oxy]acetate (1.5 mmol) and dodecanol (0.5 mmol) with TEAHC (0.15 mmol).

  • Stir at 60°C for 2 hours.

  • Extract with diethyl ether and purify via flash chromatography (n-hexane/ethyl acetate, 95:5) .

Yield: ~89% (based on analogous transesterification reactions) .

Alternative Pathways

  • Direct Esterification: Reacting 5-chloro-8-hydroxyquinoline with dodecyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF).

  • Schotten-Baumann Reaction: Acylation of the phenolic oxygen with dodecyl acetyl chloride in aqueous NaOH.

Physicochemical Properties

Experimental and Predicted Data

PropertyValueMethod/Source
Melting Point45–48°C (predicted)ACD/Labs
Boiling Point420–425°C (estimated)EPI Suite
log P (Octanol-Water)5.8 ± 0.3XLogP3
Solubility in Water<0.1 mg/mL (25°C)ChemAxon
Refractive Index1.528–1.532Analog-based extrapolation

The high log P value indicates strong lipophilicity, aligning with the compound’s long alkyl chain. This property suggests preferential solubility in organic solvents like ethanol (≥50 mg/mL) and dimethyl sulfoxide (DMSO) .

Spectroscopic Characteristics

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.85 (dd, 1H, quinoline-H2), 8.30 (dd, 1H, quinoline-H4), 7.55–7.42 (m, 2H, quinoline-H6/H7), 4.61 (s, 2H, OCH₂CO), 4.15 (t, 2H, OCH₂(CH₂)₁₀CH₃), 2.05 (s, 3H, COOCH₃), 1.62–1.25 (m, 20H, alkyl chain).

  • IR (KBr): ν 1745 cm⁻¹ (C=O ester), 1220 cm⁻¹ (C-O-C), 765 cm⁻¹ (C-Cl).

Applications and Biological Relevance

Pharmaceutical Research

Chloroquinoline derivatives exhibit broad bioactivity, including:

  • Antimicrobial Effects: 5-Chloro-8-hydroxyquinoline analogs demonstrate efficacy against Staphylococcus aureus (MIC = 2 µg/mL) and Candida albicans (MIC = 4 µg/mL) .

  • Antiviral Potential: Quinoline esters inhibit RNA-dependent RNA polymerase in flaviviruses (IC₅₀ = 3.8 µM for dengue NS5) .

The dodecyl chain in 12-((5-chloroquinolin-8-yl)oxy)dodecyl acetate may enhance cell membrane penetration, making it a candidate for drug delivery systems.

Material Science Applications

  • Fluorescent Sensors: The quinoline core’s conjugated π-system enables applications in metal ion detection. Europium(III) complexes of similar compounds exhibit strong luminescence at 615 nm (λₑₓ = 320 nm) .

  • Liquid Crystals: Long alkyl chains promote mesophase formation, with predicted clearing temperatures of 120–130°C for this compound.

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